molecular formula C14H21NO2 B14550091 N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide CAS No. 62187-68-2

N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide

Cat. No.: B14550091
CAS No.: 62187-68-2
M. Wt: 235.32 g/mol
InChI Key: CYJJHZOVGCUPAU-UHFFFAOYSA-N
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Description

N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. This particular compound features a furan ring substituted with a cyclopentanecarboxamide group and an N-butyl chain. Furan derivatives are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with cyclopentanecarboxylic acid chloride in the presence of a base, followed by the addition of N-butylamine. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as copper(II) triflate (Cu(OTf)2) may be used to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles such as halogens for substitution reactions. These reactions typically occur under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include furan-3-carboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify specific biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Butyl-N-(furan-3-yl)cyclopentanecarboxamide include:

Uniqueness

This compound is unique due to its specific combination of the furan ring, cyclopentanecarboxamide group, and N-butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

CAS No.

62187-68-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butyl-N-(furan-3-yl)cyclopentanecarboxamide

InChI

InChI=1S/C14H21NO2/c1-2-3-9-15(13-8-10-17-11-13)14(16)12-6-4-5-7-12/h8,10-12H,2-7,9H2,1H3

InChI Key

CYJJHZOVGCUPAU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=COC=C1)C(=O)C2CCCC2

Origin of Product

United States

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